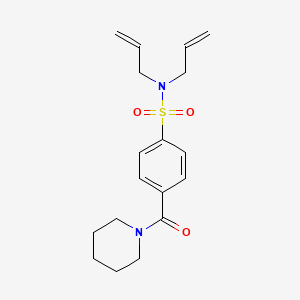

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

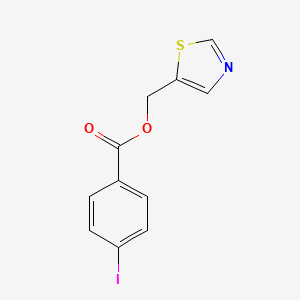

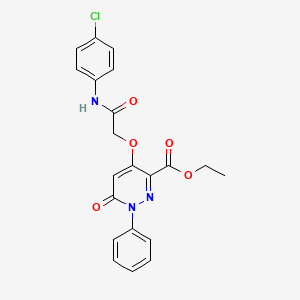

“N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide” is a chemical compound that belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide group. Sulfonamides are known for their various biological activities, including antibacterial properties .

Molecular Structure Analysis

The molecular structure of “N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide” would likely consist of a benzenesulfonamide core, with a piperidine ring attached via a carbonyl group, and two allyl groups attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis

Sulfonamides, including “N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide”, can participate in a variety of chemical reactions. For instance, they can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide” would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the presence and arrangement of its functional groups.Applications De Recherche Scientifique

Chemical Synthesis and Reagent Development

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide and its derivatives are widely used in chemical synthesis, particularly in the formation of glycosidic linkages and diverse glycosides. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, for instance, forms a powerful thiophile that activates thioglycosides, leading to glycosyl triflates which are then converted to glycosides in good yield and selectivity (Crich & Smith, 2001). This process is crucial in the development of various biochemical compounds.

Pharmacological Research

In pharmacological research, benzenesulfonamide derivatives, including those related to N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide, have been investigated for their potent inhibitory action against human carbonic anhydrase isoforms. This is significant in the context of anticonvulsant and carbonic anhydrase inhibitor activities, where certain derivatives have shown promising results in animal models, pointing towards potential therapeutic applications in epilepsy and other disorders related to carbonic anhydrase activity (Mishra et al., 2017).

Membrane-bound Phospholipase A2 Inhibition

Another critical application area is the inhibition of membrane-bound phospholipase A2, where derivatives of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide have shown effectiveness. These compounds have been studied for their potential in reducing myocardial infarction size in coronary occluded rats, highlighting their significance in cardiovascular research (Oinuma et al., 1991).

Enzyme Inhibition for Disease Treatment

Additionally, these compounds have been explored for their selective inhibition properties against human carbonic anhydrase II, which is crucial for developing treatments for diseases such as glaucoma, epilepsy, obesity, and cancer. The selective inhibition offers a pathway to design more effective and targeted therapeutic agents (Le Darz et al., 2015).

Antioxidant and Enzymatic Activity Modulation

Research has also extended to exploring the antioxidant properties and the inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase by compounds bearing the piperidine nucleus, which are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. These studies pave the way for developing novel treatments for neurodegenerative and skin disorders (Lolak et al., 2020).

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with various targets leading to a wide range of biological activities .

Biochemical Pathways

Piperidine derivatives have been shown to affect various biochemical pathways, leading to their diverse therapeutic applications .

Pharmacokinetics

Result of Action

Piperidine derivatives have been shown to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .

Action Environment

The stability and efficacy of piperidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(piperidine-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-3-12-20(13-4-2)24(22,23)17-10-8-16(9-11-17)18(21)19-14-6-5-7-15-19/h3-4,8-11H,1-2,5-7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSRMSPYDZSAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2919517.png)

![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/no-structure.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2919525.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)

![2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)